molecular formula C13H15ClO2 B1420693 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride CAS No. 1160257-88-4

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride

Cat. No. B1420693
M. Wt: 238.71 g/mol
InChI Key: GVWQBKJUJKANEE-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.69 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” is complex, with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” include a molecular weight of 224.69 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Cycloaddition Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride is utilized in cycloaddition reactions. Specifically, it reacts with N-phenylmaleimide and maleic anhydride to produce [4 + 2]-adducts. These adducts can rearrange to form exo- and endo-[8 + 2]-adducts (McCague, Moody, & Rees, 1983).

2. Formation of Amino Amide Salts

This compound is involved in the synthesis of amino amide salts. These salts are derived from reactions with 2AMBZ dihydrochloride and amino acids. Such compounds are integral in structural studies and have potential implications in the development of new materials and pharmaceuticals (Avila-Montiel et al., 2015).

3. Use as a Chiral Auxiliary

It serves as a chiral auxiliary for asymmetric aldol reactions, which is significant in creating stereoselective syntheses. This usage highlights its importance in producing compounds with specific chirality, crucial in drug development and organic synthesis (Omote et al., 2006).

4. Key Intermediate in Synthesis

It acts as a key intermediate in various synthetic pathways. For example, it is used in the synthesis of Captopril, a medication used to treat high blood pressure and certain types of heart failure (Shimazaki et al., 1982).

5. Reactions with Enamines of Aldehydes

The compound reacts with enamines of aldehydes to produce various organic compounds. This reaction mechanism is essential for understanding the formation of complex organic structures (Hickmott & Hopkins, 1968).

6. Intramolecular Friedel-Crafts Alkylation

This compound is used in intramolecular Friedel-Crafts alkylation, leading to the production of highly functionalized compounds. Such reactions are fundamental in organic chemistry, contributing to the synthesis of diverse organic compounds (Ahmed, Babu, & Kumar, 2011).

7. Synthesis of Selenadiazoles and Thiadiazoles

It reacts with potassium thiocyanate and potassium selenocyanate to synthesize new selenadiazoles and thiadiazoles. These compounds have potential applications in pharmaceuticals and materials science (Abdelhamid, Sallam, & Amer, 2001).

8. Production of Pesticide Intermediates

This compound is a key intermediate in the synthesis of Indoxacarb, a pesticide. Its role in producing such intermediates is crucial for agricultural chemistry and pest control strategies (Jing, 2012).

Future Directions

The future directions for “2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride” and similar compounds could involve further exploration of their potential therapeutic uses, given the wide range of biological activities exhibited by imidazole and its derivatives .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWQBKJUJKANEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182124
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride

CAS RN

1160257-88-4
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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